molecular formula C8H8N2O B1590473 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-25-1

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B1590473
CAS RN: 56057-25-1
M. Wt: 148.16 g/mol
InChI Key: RPQWKYDZGOEUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one”, has been reported in several studies . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .


Molecular Structure Analysis

The molecular formula of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 . The molecular weight is 118.1359 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Specific Scientific Field : Cancer Therapy
  • Summary of the Application : The compound “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” and its derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound and its derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The inhibitory activity of the compound was measured using IC50 values .
  • Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one”, involve their potential as FGFR inhibitors . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .

properties

IUPAC Name

7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWKYDZGOEUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480847
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

CAS RN

56057-25-1
Record name 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56057-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 2
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 3
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 4
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 5
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Reactant of Route 6
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.